molecular formula C19H23N3O3S B2852513 Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate CAS No. 1105230-87-2

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate

Cat. No.: B2852513
CAS No.: 1105230-87-2
M. Wt: 373.47
InChI Key: VRCSMLYBNADDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is a complex organic compound that features a thiazole ring, a piperidine ring, and an ethyl ester group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the thiazole ring, known for its diverse biological activities, enhances the compound’s potential as a pharmacologically active agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acylation: The thiazole derivative is then acylated with an appropriate acyl chloride to introduce the acetyl group.

    Coupling with Piperidine: The acylated thiazole is coupled with piperidine-4-carboxylate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated thiazole derivatives.

Scientific Research Applications

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylate esters are structurally similar and used in various pharmacological applications.

Uniqueness

Ethyl 1-(2-(2-(phenylamino)thiazol-4-yl)acetyl)piperidine-4-carboxylate is unique due to the specific combination of the thiazole and piperidine rings, which may confer distinct biological activities not seen in other compounds. Its potential for multi-target interactions makes it a valuable compound for further research in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

ethyl 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-2-25-18(24)14-8-10-22(11-9-14)17(23)12-16-13-26-19(21-16)20-15-6-4-3-5-7-15/h3-7,13-14H,2,8-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCSMLYBNADDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.